9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include stannous chloride and iron with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Reduction: The major product formed is 9-(4-aminobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoyl chloride: A precursor used in the synthesis of 9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole.
2,3,4,9-tetrahydro-1H-carbazole: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the carbazole core and the nitrobenzoyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
(4-nitrophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(13-9-11-14(12-10-13)21(23)24)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPAWHYSYVLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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